molecular formula C10H12O3 B1581816 Methyl (2-methoxyphenyl)acetate CAS No. 27798-60-3

Methyl (2-methoxyphenyl)acetate

Cat. No. B1581816
CAS RN: 27798-60-3
M. Wt: 180.2 g/mol
InChI Key: BNQRSYFOIRGRKV-UHFFFAOYSA-N
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Description

“Methyl (2-methoxyphenyl)acetate”, also known as “Guaiacyl acetate”, is a benzoate ester and a member of phenols . It has an odor similar to that of guaiacol .


Synthesis Analysis

This compound may be synthesized from guaiacol and excess acetic anhydride in the presence of trace amounts of H2S04 . There are also other methods for synthesizing this compound, such as the method described in a patent for synthesizing p-methoxyphenylacetic acid through methyl phenoxide .


Molecular Structure Analysis

The molecular formula of “Methyl (2-methoxyphenyl)acetate” is C10H12O3 . The molecular weight is 180.205 .


Chemical Reactions Analysis

As an ester, “Methyl (2-methoxyphenyl)acetate” can undergo various chemical reactions. For instance, it can be hydrolyzed to carboxylic acids under acidic or basic conditions . It can also undergo trans-esterification reactions to form different esters .

Scientific Research Applications

1. Crystal Structure and Conformation

Methyl (2-methoxyphenyl)acetate derivatives have been studied for their unique crystal structures and molecular conformations. Palusiak et al. (2004) explored the crystal structure of isochroman derivatives, including methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, which forms a three-dimensional network stabilized by weak hydrogen bonding. This structural insight is critical for understanding the molecular interactions and physical properties of these compounds (Palusiak et al., 2004).

2. Synthesis and Chemical Transformations

The synthesis and chemical transformations of methyl (2-methoxyphenyl)acetate derivatives are of significant interest. Hodgetts and Wallace (1994) demonstrated the cleavage of Aryl (4-methoxyphenyl)methyl (MPM) ethers by acetic acid, yielding phenols and (4-methoxyphenyl)methyl acetate. This reaction showcases the versatility of these compounds in chemical synthesis (Hodgetts & Wallace, 1994).

3. Application in Drug Synthesis

Methyl (2-methoxyphenyl)acetate derivatives play a crucial role in the synthesis of pharmaceutical compounds. For example, Imashiro and Kuroda (2001) reported the asymmetric synthesis of methyl (2R,3S)-3-(4-methoxyphenyl) glycidate, a key intermediate in the production of the cardiovascular drug diltiazem. This illustrates the compound's importance in the pharmaceutical industry (Imashiro & Kuroda, 2001).

4. Analytical Chemistry and Metabolism Studies

The metabolism and analytical detection of methyl (2-methoxyphenyl)acetate derivatives are crucial for understanding their behavior in biological systems. Varynskyi and Kaplaushenko (2020) conducted a metabolism study of a morpholinium compound containing a 2-methoxyphenyl group, emphasizing the role of these compounds in pharmacokinetics and drug metabolism studies (Varynskyi & Kaplaushenko, 2020).

Safety And Hazards

“Methyl (2-methoxyphenyl)acetate” should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It’s also harmful if swallowed .

properties

IUPAC Name

methyl 2-(2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-6-4-3-5-8(9)7-10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQRSYFOIRGRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182119
Record name Methyl (2-methoxyphenyl)acetate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-methoxyphenyl)acetate

CAS RN

27798-60-3
Record name Methyl 2-methoxybenzeneacetate
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Record name Methyl (2-methoxyphenyl)acetate
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Record name Methyl (2-methoxyphenyl)acetate
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Record name Methyl (2-methoxyphenyl)acetate
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Record name Methyl (2-methoxyphenyl)acetate
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Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxyphenylacetic acid (25 g, 0.16 mol) in DMF (300 mL) was added K2CO3 (56.7 g, 0.41 mol), followed by methyl iodide (46.7 g, 0.32 mol). The reaction mixture was stirred for about 3 days, filtered and the filtrate was stripped. The residue was taken up in ethyl acetate, washed with water, saturated Na2CO3, then brine, and then the organic layer was dried over MgSO4, filtered and stripped to afford 26.4 g (92%) of methyl 2-methoxyphenylacetate.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
56.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

500 g of 2-methoxy-benzeneacetic acid are dissolved in 4 1 of methanol and 150 ml of sulfuric acid (d 1.84). The solution is boiled for 24 hours and poured onto ice water. The aqueous phase is extracted with chloroform which is then shaken against water and a solution of sodium hydrogen carbonate, whereupon the chloroform solution is evaporated.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
BM Sapkal, DH More - Der. Pharma. Chemica, 2013 - researchgate.net
4-Aryl-1-phenyl-1H-Pyrazol-5-ylimino-2-methoxyPhenol has been synthesized by condensation of 4-Aryl-5-amino pyrazol and Vanillin. 4-Aryl-1-phenyl-1H-Pyrazol-5-ylimino-2-…
Number of citations: 4 www.researchgate.net
J Xu, X Yue - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The molecule of the title Schiff base compound, C15H14N2O5, was obtained from a condensation reaction of 4-acetoxy-3-methoxybenzaldehyde and 2-furylcarbonylhydrazide. In the …
Number of citations: 1 scripts.iucr.org
CC Chen, CC Chyau, TH Hseu - Letters in applied microbiology, 2007 - academic.oup.com
Aims: To investigate the active ingredient in fruiting bodies and to produce it with cultured mycelium in Antrodia camphorata (BCRC 35398). Methods and Results: The volatile …
Number of citations: 25 academic.oup.com
T Matsumoto, S Imai, S Miuchi… - Bulletin of the Chemical …, 1985 - journal.csj.jp
In order to assign the absolute configuration of C-15 in natural 16-hydroxyferruginol, (5S,10S,15R)- (1a) and (5S,10S,15S)-8,11,13-abietatriene-12,16-diol (1b) have been synthesized. …
Number of citations: 21 www.journal.csj.jp
JK Chakrabarti, RJ Eggleton… - Journal of medicinal …, 1987 - ACS Publications
A series of 5-acyl-3-substituted-benzofuran-2 (3iT)-onesand their respective ring-opened o-hydroxy acids were synthesized. The antiinflammatory activity was evaluated in terms oftheir …
Number of citations: 34 pubs.acs.org
Y Demirci, E Kalay, Y Kara, Hİ Güler, Z Can… - …, 2023 - Wiley Online Library
In this current paper, fifteen novel sulfonyl hydrazone derivatives have been successfully synthesized and evaluated for antioxidant activity as well as their effects on inhibitory activity …
T Pieterse - 2013 - scholar.ufs.ac.za
English: Flavonoids and isoflavonoids are known to exhibit many important physiological properties and are especially promising candidates for cancer chemoprevention. Similar to …
Number of citations: 9 scholar.ufs.ac.za
ET Everhart - 1990 - escholarship.org
p-Cresol methylhydroxylase p-Cresol methylhydroxylase (PCMH), a flavocytochrome c from Pseudomonas putida, catalyzes the hydroxylation of p-cresol to p-hydroxy benzyl alcohol …
Number of citations: 2 escholarship.org
EA Dikusar, VI Potkin, NG Kozlov… - Russian Journal of …, 2013 - Springer
Condensation of substituted benzaldehydes of vanillin series with dimedone in methanol solution in the presence of catalytic quantities of triethylamine afforded 2,2′-arylmethylenebis(…
Number of citations: 5 link.springer.com
Y Kita, T Takada, M Gyoten, H Tohma… - The Journal of …, 1996 - ACS Publications
The oxidative intramolecular phenolic coupling reaction of norbelladine derivatives (1) was investigated with the aim of preparing amaryllidaceae alkaloids. Spirodienone compounds (2…
Number of citations: 150 pubs.acs.org

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